Cas no 891-43-0 (5-NITRO-2-PHENYLBENZOXAZOLE)
5-NITRO-2-PHENYLBENZOXAZOLE Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole, 5-nitro-2-phenyl-
- 5-nitro-2-phenyl-1,3-benzoxazole
- 5-nitro-2-phenylbenzoxazole
- 5-Nitro-2-phenylbenzooxazole
- 5-Nitro-2-phenyl-benzoxazol
- 5-nitro-2-phenyl-benzoxazole
- Benzoxazole,5-nitro-2-phenyl
- PBRISAFILDFQFS-UHFFFAOYSA-N
- 2-phenyl-5-nitrobenzoxazole
- HMS2689K13
- SCHEMBL2243126
- 5-nitro-2-phenylbenzo[d]oxazole
- SR-01000389400-1
- MLS000856085
- SR-01000389400
- Q27183596
- CHEBI:105814
- SMR000282830
- CHEMBL391351
- AE-641/30196036
- 5-Nitro-2-phenyl-benzooxazole
- Oprea1_504039
- BIM-0021399.P001
- CS-0207239
- 891-43-0
- 5-Nitro-2-phenylbenzo[d]oxazole, AldrichCPR
- CCG-8910
- AKOS000635027
- SCHEMBL14103583
- CBMicro_021228
- MFCD00603147
- DTXSID40353946
- DB-368768
- 5-NITRO-2-PHENYLBENZOXAZOLE
-
- MDL: MFCD00603147
- Inchi: 1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H
- InChI Key: PBRISAFILDFQFS-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=NC2C=C(C=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.05300
- Monoisotopic Mass: 240.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- PSA: 71.85000
- LogP: 3.92620
5-NITRO-2-PHENYLBENZOXAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312403-5g |
5-Nitro-2-phenyl-1,3-benzoxazole |
891-43-0 | 95% | 5g |
$870 | 2021-06-17 | |
| TRC | N901498-10mg |
5-NITRO-2-PHENYLBENZOXAZOLE |
891-43-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N901498-50mg |
5-NITRO-2-PHENYLBENZOXAZOLE |
891-43-0 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | N901498-100mg |
5-NITRO-2-PHENYLBENZOXAZOLE |
891-43-0 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM312403-1g |
5-Nitro-2-phenyl-1,3-benzoxazole |
891-43-0 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB285428-250 mg |
5-Nitro-2-phenyl-benzooxazole; 97% |
891-43-0 | 250 mg |
€271.50 | 2023-07-20 | ||
| abcr | AB285428-1 g |
5-Nitro-2-phenyl-benzooxazole; 97% |
891-43-0 | 1 g |
€518.00 | 2023-07-20 | ||
| 1PlusChem | 1P003XDL-1g |
Benzoxazole, 5-nitro-2-phenyl- |
891-43-0 | 97% | 1g |
$328.00 | 2025-02-20 | |
| 1PlusChem | 1P003XDL-5g |
Benzoxazole, 5-nitro-2-phenyl- |
891-43-0 | 97% | 5g |
$1139.00 | 2025-02-20 | |
| 1PlusChem | 1P003XDL-250mg |
Benzoxazole, 5-nitro-2-phenyl- |
891-43-0 | 97% | 250mg |
$167.00 | 2025-02-20 |
5-NITRO-2-PHENYLBENZOXAZOLE Suppliers
5-NITRO-2-PHENYLBENZOXAZOLE Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-NITRO-2-PHENYLBENZOXAZOLE
Introduction to 5-Nitro-2-phenylbenzoxazole (CAS No. 891-43-0)
5-Nitro-2-phenylbenzoxazole, with the chemical formula C11H7N2O3, is a heterocyclic organic compound characterized by a benzoxazole core substituted with a nitro group and a phenyl ring. This compound, identified by its CAS number 891-43-0, has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile structural framework and potential biological activities. The presence of both the nitro and phenyl groups imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel chemical entities.
The benzoxazole moiety is a prominent pharmacophore in medicinal chemistry, known for its role in various bioactive molecules, including antimicrobial, antiviral, and anticancer agents. The nitro group, on the other hand, serves as a versatile functional handle that can be further modified through reduction, diazotization, or condensation reactions, enabling the synthesis of diverse derivatives. The phenyl ring contributes to hydrophobic interactions and can influence the binding affinity of the compound to biological targets.
In recent years, 5-Nitro-2-phenylbenzoxazole has been explored as a key intermediate in the synthesis of advanced materials and functional dyes. Its ability to absorb light in the visible spectrum makes it particularly interesting for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the compound's stability under various environmental conditions enhances its suitability for industrial applications.
From a pharmaceutical perspective, 5-Nitro-2-phenylbenzoxazole has shown promise in preclinical studies as a potential therapeutic agent. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The nitro group's redox-active nature allows for dynamic modulation of its biological activity, which could be exploited to develop targeted therapies with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have facilitated the rational design of derivatives of 5-Nitro-2-phenylbenzoxazole tailored for specific biological functions. Molecular docking studies have identified key interactions between this scaffold and target proteins, providing insights into its mechanism of action. These findings have guided the development of optimized analogs with enhanced potency and selectivity.
The synthesis of 5-Nitro-2-phenylbenzoxazole typically involves multi-step organic reactions starting from readily available precursors such as 2-hydroxybenzaldehyde and nitrobenzene derivatives. The reaction sequence often includes condensation to form the benzoxazole ring followed by nitration or functionalization at specific positions. Advances in synthetic methodologies have improved yield and purity, making large-scale production more feasible.
In conclusion, 5-Nitro-2-phenylbenzoxazole (CAS No. 891-43-0) represents a fascinating compound with broad applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation across multiple disciplines. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, driving advancements in both academic research and industrial applications.
891-43-0 (5-NITRO-2-PHENYLBENZOXAZOLE) Related Products
- 112606-70-9(Benzoxazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-nitro-)
- 56629-42-6(Benzoxazole, 2-(3,5-dinitrophenyl)-)
- 58758-40-0(6-Nitro-2-(p-tolyl)benzo[d]oxazole)
- 3164-28-1(Benzoxazole, 6-nitro-2-phenyl-)
- 182129-57-3(Benzenamine, N,N-dimethyl-4-(5-nitro-2-benzoxazolyl)-)
- 3608-45-5(Naphth[1,2-d]oxazole, 2-(4-nitrophenyl)-)
- 69657-61-0(5-Benzoxazolamine, 2-(4-nitrophenyl)-)
- 69657-60-9(5-Benzoxazolamine, 2-(3-nitrophenyl)-)
- 840-58-4(Benzoxazole, 2-(4-nitrophenyl)-)
- 69657-68-7(6-Benzoxazolamine, 2-(3-nitrophenyl)-)